Ethyl (5-bromopyridin-2-yl)carbamate
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Overview
Description
Ethyl (5-bromopyridin-2-yl)carbamate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (5-bromopyridin-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of 5-bromopyridine-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Another method involves the use of carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions and the use of efficient catalysts can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-bromopyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis results in the formation of 5-bromopyridine-2-amine and carbon dioxide.
Scientific Research Applications
Ethyl (5-bromopyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (5-bromopyridin-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bromine atom and pyridine ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl (5-bromopyridin-2-yl)carbamate can be compared with other carbamate derivatives and pyridine-based compounds:
Ethyl carbamate: A simpler carbamate compound used in various industrial applications.
Methyl carbamate: Another carbamate derivative with similar properties but different reactivity.
5-Bromopyridine-2-amine: The parent amine compound used in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the carbamate and bromine functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl (5-bromopyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethyl carbamate functional group. Its chemical formula is C9H10BrN2O2, and it can be synthesized through various methods, including reactions involving 5-bromopyridine-2-amine and ethyl chloroformate.
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors.
1. Enzyme Inhibition
The compound acts as an inhibitor of acetylcholinesterase (AChE), which plays a crucial role in terminating synaptic transmission by breaking down acetylcholine (ACh). By inhibiting AChE, this compound increases the concentration of ACh in the synaptic cleft, leading to prolonged cholinergic effects. This mechanism is particularly beneficial in conditions associated with decreased cholinergic activity, such as Alzheimer's disease .
2. Protein Interactions
The compound interacts with proteins through various bonding mechanisms, including covalent bonding and hydrogen bonding. These interactions can modulate protein activity, influencing cellular signaling pathways, gene expression, and metabolic processes .
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Activity | Description |
---|---|
Neuroprotective Effects | Potentially protects neuronal cells from damage and degeneration. |
Antimicrobial Activity | Exhibits activity against various microbial strains, suggesting therapeutic use. |
Anticancer Properties | Shows promise in inhibiting cancer cell growth through various pathways. |
Inhibition of SARS-CoV-2 | Studied as a potential inhibitor for the virus responsible for COVID-19. |
Case Studies
- Neuroprotection in Alzheimer's Disease : A study investigated the effects of this compound on neuronal cells exposed to neurotoxic agents. The results indicated that the compound significantly reduced cell death and improved cell viability compared to controls, highlighting its neuroprotective potential.
- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial properties of this compound against several bacterial strains. The findings revealed that it inhibited bacterial growth effectively, suggesting its potential as an antimicrobial agent in clinical settings.
- SARS-CoV-2 Inhibition : Computational docking studies demonstrated that this compound could bind effectively to key viral proteins, indicating its potential as a therapeutic candidate against COVID-19.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : The compound can permeate cell membranes effectively due to its moderate lipophilicity.
- Metabolism : It is metabolized via enzymatic pathways typical for carbamates.
- Excretion : The metabolites are primarily excreted through renal pathways.
Properties
IUPAC Name |
ethyl N-(5-bromopyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKTUPAXGHJDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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